molecular formula C22H27FN2O3 B11393845 2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide

2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide

Cat. No.: B11393845
M. Wt: 386.5 g/mol
InChI Key: LAWYKEWDLDHJEG-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide is a synthetic organic compound It is characterized by the presence of a fluorophenoxy group, a methoxyphenyl group, and a piperidinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.

    Formation of the Methoxyphenyl Intermediate: 4-methoxyphenyl is reacted with a suitable halogenating agent to form the methoxyphenyl intermediate.

    Coupling Reaction: The fluorophenoxy and methoxyphenyl intermediates are then coupled using a piperidinyl ethylamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially forming amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating the interaction of synthetic compounds with biological systems, including enzyme inhibition and receptor binding studies.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide
  • 2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide
  • 2-(4-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide

Uniqueness

2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.

Properties

Molecular Formula

C22H27FN2O3

Molecular Weight

386.5 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]acetamide

InChI

InChI=1S/C22H27FN2O3/c1-27-19-9-5-17(6-10-19)21(25-13-3-2-4-14-25)15-24-22(26)16-28-20-11-7-18(23)8-12-20/h5-12,21H,2-4,13-16H2,1H3,(H,24,26)

InChI Key

LAWYKEWDLDHJEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)F)N3CCCCC3

Origin of Product

United States

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